molecular formula C16H11FN4OS B294499 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B294499
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: AWSDQPYGHLCBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been extensively studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, lower blood glucose levels, and exhibit antimicrobial activity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient synthesis methods, the identification of its cellular targets, and the optimization of its pharmacological properties for specific therapeutic applications. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and infectious diseases.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. Its pharmacological properties have been extensively studied, and future research could lead to the development of novel drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-thiol with 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological properties such as antitumor, anti-inflammatory, antidiabetic, and antimicrobial activities.

Eigenschaften

Molekularformel

C16H11FN4OS

Molekulargewicht

326.4 g/mol

IUPAC-Name

6-(3-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-22-13-8-3-2-7-12(13)14-18-19-16-21(14)20-15(23-16)10-5-4-6-11(17)9-10/h2-9H,1H3

InChI-Schlüssel

AWSDQPYGHLCBCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Kanonische SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.